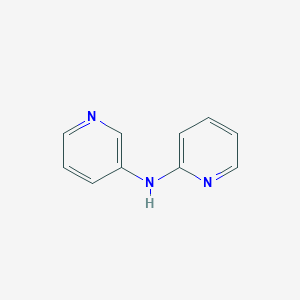

N-(Pyridin-3-yl)pyridin-2-amine

Übersicht

Beschreibung

N-(Pyridin-3-yl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of two pyridine rings connected via an amine group

Wirkmechanismus

Target of Action

N-(Pyridin-3-yl)pyridin-2-amine is a complex organic compound that interacts with various targets. It has been found to have antifungal activity, particularly against Candida spp . The compound’s primary target is the Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, inhibiting the formation of ergosterol . This disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s composition and integrity, impairing its function and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway. By inhibiting the enzyme CYP51, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell and ultimately leading to cell death .

Pharmacokinetics

In-silico absorption, distribution, metabolism, excretion, and toxicity (admet) analysis suggests that the compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of this compound’s action is the inhibition of fungal growth. The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . This indicates that the compound is effective at relatively low concentrations in inhibiting the growth of Candida spp., including several multidrug-resistant strains .

Biochemische Analyse

Biochemical Properties

It has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Cellular Effects

Related compounds have shown cytotoxic activity against various cancer cell lines . For instance, a derivative of N-(Pyridin-3-yl)pyrimidin-2-yl-aminophenyl-amide showed more cytotoxic activity than the reference drug (imatinib) when tested against A549 lung cancer cell lines .

Molecular Mechanism

Related compounds have been shown to inhibit receptor tyrosine kinase

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(Pyridin-3-yl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Pyridin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethyl acetate, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a chemical compound that belongs to the class of 2-aminopyrimidine derivatives and serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) . This compound is primarily used in the production of imatinib, an antineoplastic drug, and has shown potential in creating substances with antibacterial and antifungal activities .

Synthesis and Production

The preparation of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves a method where 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one is mixed with 1-(2-methyl-5-nitrophenyl)-guanidine nitrate and an alkali hydroxide, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO) . This mixture undergoes a coupling reaction under specific conditions, including a pressure of 1 to 50 MPa and a rotating microwave field with a controlled absorbed microwave power volumetric density . The reaction is conducted at a temperature between 300 and 773K, ensuring that the volumetric density of microwave power absorbed by the reaction system is controlled during the synthesis .

Role as a Precursor

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine acts as a crucial precursor in the synthesis of several active pharmaceutical ingredients .

Imatinib Mesylate

It is used in the production of imatinib mesylate, a tyrosine kinase inhibitor . Imatinib mesylate is effective in treating chronic myelogenous leukemia, acute lymphoblastic leukemia, mesenchymal neoplasms of alimentary tract cells, and skin fibrosarcomata .

Antibacterial and Antifungal Agents

The compound is also utilized to produce 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl-amine)-phenylamine-2,5-dichloro-4-hydroxy-3,6-dioxo-cyclohexa-1,4-dienol (chloranilic acid N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine salt), which exhibits antibacterial and antifungal activities in in vitro tests .

Nilotinib

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is also a precursor in the synthesis of nilotinib, another tyrosine kinase inhibitor . Nilotinib selectively inhibits proliferation and induces apoptosis in cell lines and primary cells of Philadelphia chromosome leukemia in patients with chronic lymphoblastic leukemia .

Pyridin-2-amine derivatives

N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives can be synthesized from corresponding amines using Buchwald-Hartwig amination . Pyridin-2-amines are used as starting material for the production of fused heterocycles, including imidazo-derivatives, that possess biological activities, such as antiviral and immunosuppressive agents . 3-amino-imidazo[1,2-a]pyridines have been identified as inhibitors of Mycobacterium tuberculosis glutamine synthetase, and 6-aminopyridin-3-ol has been used in the synthesis of new antibiotics .

Applications in Drug Design

Vergleich Mit ähnlichen Verbindungen

N-(Pyridin-3-yl)pyridin-2-amine can be compared with other similar compounds, such as:

N-(Pyridin-2-yl)pyridin-2-amine: This compound has a similar structure but with the amine group attached to the second position of the pyridine ring.

N-(Pyridin-2-yl)imidates: These compounds have an imidate group instead of an amine group, leading to different chemical properties and reactivity.

N-(Pyridin-3-yl)pyrazin-2-amine: This compound features a pyrazine ring instead of a second pyridine ring, resulting in distinct chemical behavior.

Biologische Aktivität

N-(Pyridin-3-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies that highlight its potential as an anticancer agent, its antibacterial and antifungal properties, and its role in inhibiting specific biological targets.

Synthesis and Structure

This compound and its derivatives have been synthesized using various methods, including the Buchwald-Hartwig amination technique. This method allows for the formation of new N-aryl derivatives with moderate to good yields (27% to 82%) . The structural characterization of these compounds is typically confirmed through techniques such as FT-NMR and FT-IR spectroscopy.

Anticancer Activity

A pivotal study evaluated a series of pyridin-3-yl pyrimidines, including this compound derivatives, for their Bcr-Abl inhibitory and anticancer activities. Notably, certain compounds exhibited potent inhibition against Bcr-Abl, suggesting their potential as therapeutic agents for leukemia .

Case Study: A549 Cell Line

In a comparative analysis, the anticancer effects of these derivatives were found to surpass those of imatinib, a widely used cancer drug. The derivatives demonstrated significant cytotoxicity against the A549 human lung cancer cell line, indicating their potential in treating lung cancer .

Antibacterial and Antifungal Properties

Research has also focused on the antibacterial and antifungal activities of this compound derivatives. These compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative species, as well as fungal pathogens. The biological activity was often superior to that of established commercial antibiotics .

Table 1: Summary of Biological Activities

| Activity | Target Organisms | Results |

|---|---|---|

| Anticancer | A549 (lung cancer) | Higher efficacy than imatinib |

| Antibacterial | Gram-positive and Gram-negative | Superior activity compared to commercial drugs |

| Antifungal | Various fungal species | Effective against specialized aquatic bacteria |

| Antioxidant | General antioxidant assays | IC50 values comparable to ascorbic acid |

The mechanism by which this compound exerts its biological effects is multifaceted. Molecular docking studies suggest that these compounds interact with specific targets such as receptor tyrosine kinases and other enzymes involved in cancer progression .

In Silico Studies

In silico investigations have highlighted the binding affinities of these compounds to various molecular targets, indicating a promising ADME-Tox profile that supports further clinical exploration .

Eigenschaften

IUPAC Name |

N-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOUVZLLXQKXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.